REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[I:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11].[Na+].[Cl-].C1C=CC=CC=1.CCCCCC>O1CCCC1>[I:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)=[O:11] |f:2.3,4.5|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was obtained in the manner
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=O)N2CCOCC2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |